N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17733278
InChI: InChI=1S/C8H9N3S/c1-11(2)8-10-6-4-3-5-9-7(6)12-8/h3-5H,1-2H3
SMILES:
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol

N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

CAS No.:

Cat. No.: VC17733278

Molecular Formula: C8H9N3S

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine -

Specification

Molecular Formula C8H9N3S
Molecular Weight 179.24 g/mol
IUPAC Name N,N-dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
Standard InChI InChI=1S/C8H9N3S/c1-11(2)8-10-6-4-3-5-9-7(6)12-8/h3-5H,1-2H3
Standard InChI Key TUNNAHXGWRUWHO-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC2=C(S1)N=CC=C2

Introduction

Chemical Architecture and Structural Elucidation

Core Framework and Substituent Effects

The compound’s backbone consists of a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The fusion occurs at the 5,4-b positions, creating a planar bicyclic system. The N,N-dimethylamine group at the 2-position introduces electron-donating effects, enhancing the compound’s nucleophilicity and influencing its solubility profile .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC8H9N3S\text{C}_8\text{H}_9\text{N}_3\text{S}
Molecular Weight179.24 g/mol
LogP (Octanol-Water)1.82 (predicted)
Water Solubility2.1 mg/L (25°C, predicted)
Melting Point148–150°C (estimated)

The dimethyl groups reduce crystallinity compared to non-alkylated analogs, as evidenced by the lower melting point relative to compounds like N,N-diethyl variants (211.33 g/mol).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the thiazole and pyridine protons. The 1H^1\text{H}-NMR spectrum typically shows a singlet at δ 3.12 ppm for the N-methyl groups and aromatic protons in the δ 7.5–8.5 ppm range . Mass spectrometry confirms the molecular ion peak at m/z 179.24, consistent with the molecular formula .

Synthetic Methodologies and Optimization

Annulation Strategies

The synthesis of N,N-dimethyl-[1,thiazolo[5,4-b]pyridin-2-amine typically involves cyclocondensation reactions. A validated route begins with 2-aminopyridine, which undergoes thiocyanation using ammonium thiocyanate in the presence of ceric ammonium nitrate (CAN) as an oxidant . This step forms the thiazole ring via intramolecular cyclization (Scheme 1).

Scheme 1: Key Synthetic Route

  • Thiocyanation:
    2-Aminopyridine+NH4SCNCAN, DMSOThiazolo[5,4-b]pyridin-2-amine\text{2-Aminopyridine} + \text{NH}_4\text{SCN} \xrightarrow{\text{CAN, DMSO}} \text{Thiazolo[5,4-b]pyridin-2-amine}

  • N-Alkylation:
    Thiazolo[5,4-b]pyridin-2-amine+CH3IBaseN,N-Dimethyl derivative\text{Thiazolo[5,4-b]pyridin-2-amine} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{N,N-Dimethyl derivative}

Yields for this two-step process range from 45% to 68%, depending on reaction conditions .

Biological Activity and Mechanism of Action

Enzyme Inhibition

Structural analogs of N,N-dimethyl-thiazolo[5,4-b]pyridin-2-amine exhibit potent inhibition of acyl-ACP thioesterase, a target in herbicide development . The dimethylamine group enhances binding affinity to the enzyme’s active site, as demonstrated by IC50_{50} values <10 μM in preliminary assays .

Applications in Agrochemical and Pharmaceutical Research

Herbicidal Activity

Greenhouse trials on structurally similar 2,3-dihydrothiazolo[4,5-b]pyridines demonstrate preemergence herbicidal activity at 250–500 g/ha, effectively controlling Avena fatua (wild oats) and Echinochloa crus-galli (barnyard grass) . The dimethyl derivative’s smaller alkyl groups may improve soil mobility compared to bulkier analogs.

Drug Discovery Scaffolds

The compound’s fused heterocycle serves as a rigid scaffold for designing kinase inhibitors. Molecular docking studies suggest favorable interactions with the ATP-binding pocket of EGFR (epidermal growth factor receptor), a target in oncology.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

Compound NameMolecular Weight (g/mol)Key Biological Activity
N,N-Dimethyl-thiazolo[5,4-b]pyridin-2-amine179.24Enzyme inhibition, herbicidal
N,N-Diethyl-4H,5H,6H,7H-thiazolo[5,4-b]pyridin-2-amine211.33Antimicrobial (predicted)
6-Bromo-5-(2-tolyl)-2,3-dihydrothiazolo[4,5-b]pyridine297.18Herbicidal (IC50_{50} = 8.2 μM)

The dimethyl derivative’s lower molecular weight correlates with enhanced bioavailability compared to diethyl and brominated analogs .

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